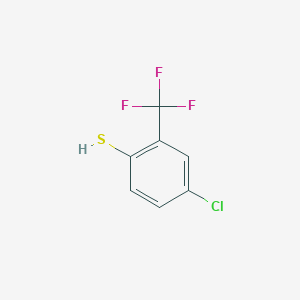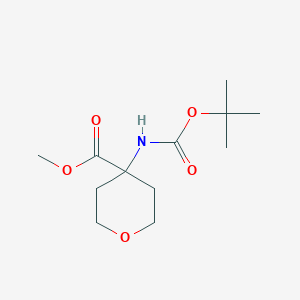![molecular formula C15H18N2O B2560667 N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide CAS No. 689264-48-0](/img/structure/B2560667.png)
N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide” is based on the indole nucleus, which is a significant heterocyclic system.
Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide” are not available, indole derivatives are known to participate in a variety of chemical reactions .
Aplicaciones Científicas De Investigación
Anticancer Properties
Indole derivatives, including our compound of interest, have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression. Mechanistic studies reveal interactions with key cellular pathways, making them attractive candidates for further investigation in cancer therapy .
Antimicrobial Activity
Indoles exhibit antimicrobial properties against bacteria, fungi, and viruses. Our compound may contribute to combating infections by disrupting microbial membranes, inhibiting enzymes, or interfering with essential cellular processes. Investigating its specific mechanisms and efficacy against various pathogens is crucial .
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective potential. They may modulate neurotransmitter systems, enhance neuronal survival, and mitigate neurodegenerative conditions. Our compound could be explored further in neuroprotection research .
Anti-inflammatory Actions
Indoles possess anti-inflammatory properties by regulating immune responses and cytokine production. Our compound might play a role in managing inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disorders .
Psychopharmacological Applications
Indole-based compounds often impact the central nervous system. Researchers investigate their effects on mood, cognition, and behavior. Our compound’s psychopharmacological properties warrant exploration in this context .
Synthetic Methodology and Novel Derivatives
Given the importance of indoles, researchers continually seek innovative synthetic routes. Investigating novel methods for constructing indole derivatives, including our compound, contributes to expanding the chemical toolbox for drug discovery and development .
Direcciones Futuras
The future directions for “N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. Given the importance of indole derivatives in various biological activities, these compounds may have potential in drug discovery and other areas of research .
Mecanismo De Acción
The specific effects of an indole derivative like “N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide” would depend on its specific structure and the way it interacts with its biological targets. These interactions can be influenced by various factors, including the compound’s chemical properties, the biological environment, and the specific characteristics of the target molecules .
Propiedades
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-10-13-4-2-3-5-14(13)17(11)9-8-16-15(18)12-6-7-12/h2-5,10,12H,6-9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCYPMALBPZRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 1-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2560585.png)
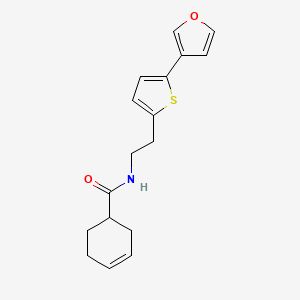
![Oxiran-2-yl-[3-[3-(trifluoromethyl)phenyl]azetidin-1-yl]methanone](/img/structure/B2560590.png)
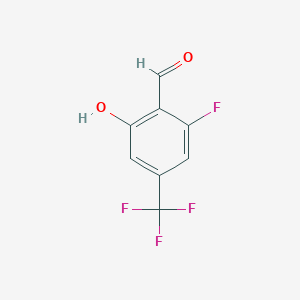


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2560594.png)
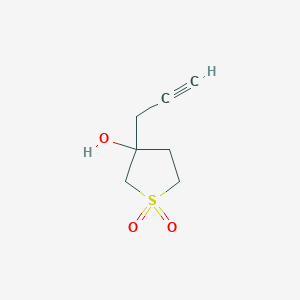
![Ethyl 2-(benzo[d]thiazole-6-carboxamido)thiophene-3-carboxylate](/img/structure/B2560600.png)
![1-Prop-2-ynyl-N-[2-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-2-carboxamide](/img/structure/B2560602.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2560603.png)
